4-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
Description
Properties
IUPAC Name |
4-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O/c1-11-8-14-9-12(2-7-16(14)20-11)10-19-17(21)13-3-5-15(18)6-4-13/h2-9,20H,10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEYVSHVCHFZGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide typically involves the following steps:
Bromination: The starting material, benzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Indole Formation: The indole moiety is synthesized separately, often starting from aniline derivatives. The Fischer indole synthesis is a common method, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring.
Coupling Reaction: The brominated benzamide and the indole derivative are then coupled using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced at different positions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and solvents like DMF or THF.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex indole derivatives.
Scientific Research Applications
Medicinal Chemistry
Building Block for Therapeutic Agents
This compound serves as a crucial building block in the synthesis of potential therapeutic agents. Its structural features allow for modifications that can enhance biological activity, making it a valuable precursor in drug development targeting conditions such as cancer, inflammation, and infectious diseases.
Anticancer Activity
Research indicates that 4-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development. The mechanism typically involves the modulation of pathways associated with cell survival and apoptosis.
Biological Studies
Enzyme Inhibition and Receptor Binding
The compound has been employed in biological assays to investigate its interactions with specific enzymes and receptors. The indole structure is known for its ability to bind to multiple biological targets, which can modulate their activity. This feature makes it a suitable candidate for studying enzyme inhibition and receptor binding dynamics.
Antimicrobial Properties
Preliminary studies have shown that this compound possesses antimicrobial activities against certain pathogens. This suggests its potential use in developing treatments for infectious diseases, particularly those caused by protozoan parasites like malaria.
Chemical Biology
Probing Cellular Processes
In chemical biology, this compound is utilized as a probe to study cellular processes and molecular mechanisms. Its ability to interact with various biological targets allows researchers to explore the underlying mechanisms of action in different biological contexts.
Material Science
Development of Novel Materials
Beyond biological applications, this compound can be used in material science for developing novel materials with specific electronic or optical properties. Its unique chemical structure may contribute to advancements in materials that require specific functionalities.
Case Studies
Several case studies highlight the potential applications of this compound:
- Cancer Treatment : In vitro studies have demonstrated that this compound effectively inhibits cell proliferation across various cancer models, indicating its potential role as an anticancer agent.
- Infectious Diseases : Research has shown promising results against protozoan parasites, suggesting its potential use in treating diseases like malaria and toxoplasmosis.
Mechanism of Action
The mechanism of action of 4-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various biological targets, modulating their activity. The bromine atom and benzamide group can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the compound’s structural modifications.
Comparison with Similar Compounds
4-Bromo-N-(2-nitrophenyl)benzamide
- Structure : The nitro group at the ortho position introduces steric hindrance and electron-withdrawing effects, reducing planarity between the benzamide and phenyl rings.
- Synthesis : Prepared via refluxing 4-bromobenzoyl chloride with 2-nitroaniline in acetonitrile (yield: ~90%) .
- Crystallography : Two molecules per asymmetric unit, with intermolecular interactions influenced by nitro group positioning .
4-Bromo-N-(2-hydroxyphenyl)benzamide
- Structure : A hydroxyl group at the ortho position enables strong O–H⋯O and N–H⋯O hydrogen bonding.
- Crystal Packing : Dihedral angles of 73.97° (hydroxyphenyl) and 25.42° (bromophenyl) with the amide plane. Forms sheets via hydrogen bonds, influencing solubility .
- Biological Relevance : Exhibits antiprotozoal and antimicrobial activity, likely due to hydrogen-bonding capabilities .
4-Bromo-N-((3,4-dihydronaphthalen-1-yl)methyl)benzamide (2.6a)
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide Derivatives
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide
- Application : Intermediate in synthesizing kinase inhibitors.
- Synthesis Yield : 90% via reaction of 4-bromo-5-fluoro-2-[(2S)-trifluoropropan-2-yl]oxy]benzoyl chloride with 2-chloro-6-fluoroaniline .
Structural and Spectroscopic Data
Table 1: Key Properties of Comparable Benzamides
Spectroscopic Characterization
Biological Activity
4-Bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly in cancer research and infectious diseases.
Synthesis
The synthesis of this compound involves several key steps:
- Bromination : The compound is synthesized through the bromination of benzamide using bromine or N-bromosuccinimide (NBS).
- Indole Formation : The indole moiety is typically formed via Fischer indole synthesis from aniline derivatives.
- Coupling Reaction : The brominated benzamide is coupled with the indole derivative using bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) .
Biological Activity
This compound exhibits various biological activities, primarily due to the indole structure, which is known for its ability to interact with multiple biological targets.
The biological activity of this compound is attributed to its interaction with specific enzymes and receptors. The indole moiety enhances binding affinity, while the bromine atom and benzamide group contribute to its specificity and reactivity. This compound has shown potential in modulating pathways involved in cancer and inflammation .
Biological Studies
Research indicates that this compound has been employed in studies investigating:
- Anticancer Activity : It has demonstrated inhibitory effects on various cancer cell lines, suggesting potential as an anticancer agent .
- Antimicrobial Properties : Preliminary studies indicate activity against certain pathogens, making it a candidate for further exploration in infectious disease treatment .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 4-bromo-N-methylbenzamide | Lacks indole moiety | Different biological profile |
| N-[(2-methyl-1H-indol-5-yl)methyl]benzamide | Lacks bromine atom | Altered reactivity |
| 4-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide | Chlorine instead of bromine | Variations in potency |
The presence of both the bromine atom and the indole moiety in this compound confers distinct chemical reactivity and biological activity compared to other derivatives .
Case Studies
Several studies have highlighted the potential applications of this compound:
- Cancer Treatment : In vitro studies demonstrated that this compound effectively inhibits cell proliferation in various cancer models, suggesting its role as a lead compound for anticancer drug development .
- Infectious Diseases : Research has shown promising results against protozoan parasites, indicating potential use in treating diseases like malaria and toxoplasmosis .
Q & A
Q. What synthetic routes are recommended for 4-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide?
The synthesis typically involves:
- Acylation : Reacting 4-bromobenzoic acid derivatives (e.g., acyl chlorides) with amines like 5-(aminomethyl)-2-methyl-1H-indole under coupling conditions (e.g., EDCI/HOBt in DMF) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from ethanol/water mixtures .
- Key intermediates : Brominated benzamide precursors and functionalized indole derivatives.
Q. Which techniques are optimal for structural characterization of this compound?
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX programs (e.g., SHELXL for refinement) .
- NMR spectroscopy : Confirm substituent positions via - and -NMR (e.g., indole methyl at δ ~2.5 ppm, aromatic protons at δ 7.0–8.2 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H] at m/z 385.04) .
Q. What initial biological screening assays are suitable for this compound?
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Systematic substitutions : Modify the indole methyl group, bromine position, or benzamide linker. Compare bioactivity changes .
- Pharmacophore modeling : Use tools like Schrödinger’s Phase to identify critical binding motifs (e.g., bromine’s role in hydrophobic interactions) .
- In vitro validation : Pair SAR with receptor binding assays (e.g., 5-HT selectivity via radioligand displacement) .
Q. How can researchers resolve discrepancies in reported biological activities across studies?
- Assay standardization : Control cell lines (e.g., ATCC-validated), serum conditions, and incubation times .
- Structural analogs : Compare with derivatives like 4-bromo-N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide, which show consistent antimicrobial trends .
- Meta-analysis : Pool data from multiple studies using platforms like PubChem BioAssay .
Q. What computational approaches aid in target identification for this compound?
- Molecular docking : Screen against protein databases (PDB) using AutoDock Vina; prioritize targets like Bcl-2 or 5-HT receptors .
- MD simulations : Assess stability of ligand-receptor complexes (e.g., GROMACS for 100-ns trajectories) .
- QSAR models : Train on indole-benzamide derivatives to predict toxicity or bioavailability .
Q. How do crystallographic data inform the compound’s reactivity?
- Hydrogen bonding : The amide C=O forms O–H∙∙∙O bonds with phenolic groups, stabilizing planar conformations critical for receptor binding .
- Dihedral angles : The 73.97° angle between amide and hydroxy-substituted benzene rings suggests steric flexibility for target adaptation .
Data Contradiction Analysis
Q. Why do some studies report weak anticancer activity despite structural similarity to active analogs?
- Substituent effects : The 2-methylindole group may reduce solubility or hinder target engagement compared to bulkier substituents .
- Assay sensitivity : Viability assays (e.g., MTT) may lack resolution for IC > 50 µM; switch to apoptosis markers (Annexin V) .
Q. How to address conflicting crystallographic vs. solution-phase structural data?
- Dynamic NMR : Compare solution conformations (e.g., ROESY for NOE correlations) with solid-state X-ray data .
- DFT calculations : Optimize gas-phase and solvent (PCM model) geometries to identify dominant conformers .
Methodological Best Practices
- Synthetic reproducibility : Use anhydrous conditions for acylation steps to avoid hydrolysis .
- Crystallization : Optimize solvent polarity (e.g., DMSO/water) to grow diffraction-quality crystals .
- Bioassay controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
